1-{[1,1'-biphenyl]-4-yl}-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one
CAS No.: 1240571-64-5
Cat. No.: VC11783193
Molecular Formula: C16H11Br2N3O
Molecular Weight: 421.09 g/mol
* For research use only. Not for human or veterinary use.
![1-{[1,1'-biphenyl]-4-yl}-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one - 1240571-64-5](/images/structure/VC11783193.png)
Specification
CAS No. | 1240571-64-5 |
---|---|
Molecular Formula | C16H11Br2N3O |
Molecular Weight | 421.09 g/mol |
IUPAC Name | 2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-(4-phenylphenyl)ethanone |
Standard InChI | InChI=1S/C16H11Br2N3O/c17-15-19-16(18)21(20-15)10-14(22)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 |
Standard InChI Key | QEXSNWWQZVZRQQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C(=NC(=N3)Br)Br |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C(=NC(=N3)Br)Br |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of 1-{[1,1'-biphenyl]-4-yl}-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one is C₁₆H₁₁Br₂N₃O, with a molar mass of 423.09 g/mol. Its structure comprises:
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A biphenyl group (C₁₂H₉) attached to the carbonyl carbon of an ethanone moiety.
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A 3,5-dibromo-1H-1,2,4-triazole ring linked to the methylene group of the ethanone.
The biphenyl group enhances aromatic stacking interactions, while the electron-withdrawing bromine atoms on the triazole ring increase electrophilicity, facilitating nucleophilic substitution reactions .
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₁Br₂N₃O |
Molar Mass | 423.09 g/mol |
Density (Predicted) | 1.92 ± 0.1 g/cm³ |
Boiling Point | 489.0 ± 47.0 °C (Predicted) |
pKa (Predicted) | -2.49 ± 0.50 |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves two primary steps:
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Formation of the Biphenyl-Ethanone Backbone:
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Introduction of the Triazole Moiety:
Key Reaction:
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water due to the hydrophobic biphenyl group.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br stretch).
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NMR:
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¹H NMR (CDCl₃): δ 8.2–7.4 (m, 9H, biphenyl), 5.1 (s, 2H, CH₂), 3.9 (s, 1H, triazole-H).
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¹³C NMR: 198.5 ppm (C=O), 145–125 ppm (aromatic carbons).
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Comparative Analysis with Analogues
Compound | Key Differences | Bioactivity (IC₅₀) |
---|---|---|
2-(3,5-Dibromo-triazol-1-yl)-1-phenylethanone | Lacks biphenyl group; lower lipophilicity | 15 μM (Fungal) |
4'-Phenylacetophenone | No triazole moiety; inactive biologically | N/A |
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